molecular formula C25H23ClN6OS B10900567 N'-[(E)-(4-chlorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

Cat. No.: B10900567
M. Wt: 491.0 g/mol
InChI Key: LXUNBYADIOZVCA-RWPZCVJISA-N
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Description

2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a naphthylamino group, and a chlorophenylmethylidene group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne. The naphthylamino group is then introduced via a nucleophilic substitution reaction. The final step involves the addition of the chlorophenylmethylidene group through a condensation reaction with an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and naphthylamino group are likely involved in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylmethylidene group, in particular, may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

Molecular Formula

C25H23ClN6OS

Molecular Weight

491.0 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23ClN6OS/c1-2-14-32-23(16-27-22-9-5-7-19-6-3-4-8-21(19)22)29-31-25(32)34-17-24(33)30-28-15-18-10-12-20(26)13-11-18/h2-13,15,27H,1,14,16-17H2,(H,30,33)/b28-15+

InChI Key

LXUNBYADIOZVCA-RWPZCVJISA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Cl)CNC3=CC=CC4=CC=CC=C43

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Cl)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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